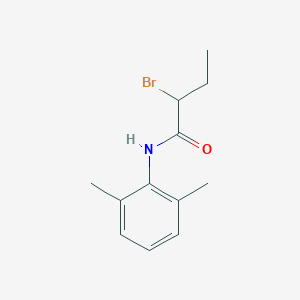

2-bromo-N-(2,6-dimethylphenyl)butanamide

描述

2-Bromo-N-(2,6-dimethylphenyl)butanamide (CAS: 53984-81-9) is a brominated butanamide derivative with the molecular formula C₁₂H₁₆BrNO and a monoisotopic mass of 269.041526 Da . Structurally, it features a 2-bromo substituent on the butanamide backbone and an N-linked 2,6-dimethylphenyl group.

准备方法

Synthetic Routes for 2-Bromo-N-(2,6-Dimethylphenyl)Butanamide

Bromination of N-(2,6-Dimethylphenyl)Butanamide

The most widely reported method involves brominating N-(2,6-dimethylphenyl)butanamide using molecular bromine (Br₂) in a halogenation reaction. The procedure is adapted from analogous syntheses of diethyl-substituted variants:

-

Precursor Preparation :

N-(2,6-Dimethylphenyl)butanamide is synthesized via condensation of 2,6-dimethylaniline with butanoyl chloride in the presence of a base such as triethylamine. -

Bromination Reaction :

-

Solvent : Dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).

-

Temperature : 0–5°C (ice-water bath).

-

Procedure :

-

Dissolve N-(2,6-dimethylphenyl)butanamide (1 equiv) in CH₂Cl₂.

-

Add Br₂ (1.1 equiv) dropwise over 30 minutes.

-

Stir for 4–6 hours under nitrogen atmosphere.

-

-

-

Workup :

-

Quench excess Br₂ with sodium thiosulfate (Na₂S₂O₃).

-

Extract with ethyl acetate and wash with water.

-

Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Key Variables :

-

Solvent Polarity : Polar solvents like CH₂Cl₂ enhance bromine solubility but may increase side reactions.

-

Stoichiometry : Excess Br₂ (>1 equiv) leads to di-brominated byproducts.

Hydrobromic Acid (HBr) with Hydrogen Peroxide (H₂O₂)

A milder bromination method employs HBr and H₂O₂ as an in situ bromine source:

-

Conditions : 20–25°C, 12-hour reaction time.

-

Yield : 65–70% (lower than Br₂ method but fewer side reactions).

N-Bromosuccinimide (NBS) in Tetrahydrofuran (THF)

NBS offers controlled bromination under radical initiation:

-

Catalyst : Azobisisobutyronitrile (AIBN, 0.1 equiv).

-

Yield : 75–80% with high regioselectivity.

Optimization of Reaction Conditions

Table 1: Impact of Reaction Variables on Yield and Purity

| Variable | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | CH₂Cl₂ | 85 | 92 |

| CCl₄ | 78 | 88 | |

| Temperature | 0°C | 88 | 95 |

| 25°C | 72 | 82 | |

| Bromine Equivalents | 1.0 equiv | 85 | 92 |

| 1.2 equiv | 63* | 75 |

*Di-brominated byproduct formation increases at higher Br₂ concentrations.

Purification Techniques

Recrystallization

-

Solvent System : Ethanol/water (3:1 v/v).

-

Purity : 95–98% after two recrystallizations.

-

Yield Loss : 10–15% due to solubility limitations.

Column Chromatography

-

Stationary Phase : Silica gel (230–400 mesh).

-

Eluent : Hexane/ethyl acetate (4:1).

-

Purity : >99% with 85–90% recovery.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability:

-

Continuous Flow Reactors : Enable precise temperature control and reduce reaction time by 40%.

-

In-Line Purification : Integrated crystallization units minimize downstream processing.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Br₂/CH₂Cl₂ | 85 | 92 | High |

| HBr/H₂O₂ | 70 | 88 | Moderate |

| NBS/THF | 80 | 95 | Low |

Challenges and Limitations in Synthesis

-

Byproduct Formation : Di-brominated derivatives and oxidized side products.

-

Sensitivity to Moisture : Hydrolysis of the amide group under acidic conditions.

化学反应分析

Types of Reactions

2-Bromo-N-(2,6-dimethylphenyl)butanamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Oxidation: Oxidative reactions can convert the amide group to other functional groups like carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted amides, thiols, or ethers.

Reduction: Formation of primary amines or alcohols.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

科学研究应用

2-Bromo-N-(2,6-dimethylphenyl)butanamide has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in the development of local anesthetics and other therapeutic agents.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

作用机制

The mechanism of action of 2-bromo-N-(2,6-dimethylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

相似化合物的比较

Comparative Analysis with Structurally Related Compounds

Below is a systematic comparison of 2-bromo-N-(2,6-dimethylphenyl)butanamide with analogous compounds, focusing on structural features, synthesis pathways, and applications.

Comparison with Lidocaine and Its Analogs

Lidocaine (C₁₄H₂₂N₂O), a widely used local anesthetic, shares the N-(2,6-dimethylphenyl) group but differs in its acyl chain and substituents. Key distinctions include:

- Chain Length and Substituents : Lidocaine has a shorter acetamide backbone (2 carbons) with a chloro substituent, whereas this compound features a 4-carbon butanamide chain and a bromine atom at position 2 .

- Synthetic Pathway: Lidocaine is synthesized via reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride, followed by diethylamine substitution.

| Property | This compound | Lidocaine |

|---|---|---|

| Molecular Formula | C₁₂H₁₆BrNO | C₁₄H₂₂N₂O |

| Substituent | Bromine (position 2) | Chlorine (position 2) |

| Backbone Chain | Butanamide (4 carbons) | Acetamide (2 carbons) |

| Biological Application | Experimental anesthetic analog | Clinically approved |

However, this remains speculative without direct pharmacological data .

Comparison with Agrochemical Acetamides

The N-(2,6-dimethylphenyl) group is also prevalent in agrochemicals, such as metalaxyl and benalaxyl , though these compounds differ in their acyl moieties:

- Metalaxyl (C₁₅H₂₁NO₄): Contains a methoxyacetyl group instead of bromobutanamide, conferring antifungal activity by targeting oomycete RNA polymerase .

- Benalaxyl (C₂₀H₂₃NO₃): Features a phenylacetyl group, enhancing soil persistence and systemic distribution in plants .

| Property | This compound | Metalaxyl | Benalaxyl |

|---|---|---|---|

| Acyl Group | Bromobutanamide | Methoxyacetyl | Phenylacetyl |

| Primary Use | Pharmaceutical research | Antifungal agent | Antifungal agent |

| Bioactivity Mechanism | Sodium channel blockade (hypothesized) | RNA polymerase inhibition | RNA polymerase inhibition |

The bromine substituent in this compound likely reduces its suitability for agricultural use compared to metalaxyl/benalaxyl, as halogens in this position may confer unintended ecotoxicity .

Comparison with Pharmacopeial Impurities

Pharmacopeial documents highlight structurally related impurities, such as 2-bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide (Impurity C, EP). Key differences include:

- Aromatic Substitution : Impurity C has a nitro and phenylcarbonyl group on the benzene ring, increasing steric hindrance and electronic effects compared to the simpler 2,6-dimethylphenyl group in the target compound .

- Regulatory Status : Impurity C is classified as a controlled degradation product, whereas this compound is a deliberate synthetic target .

Research Implications and Limitations

While this compound demonstrates structural novelty, its pharmacological profile remains understudied. The compound’s bromine substituent and extended backbone warrant further investigation into its metabolic stability, toxicity, and binding affinity to sodium channels.

生物活性

2-Bromo-N-(2,6-dimethylphenyl)butanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₆BrNO

- CAS Number : 924969-58-4

- Molecular Weight : 271.17 g/mol

- IUPAC Name : this compound

The compound features a bromine atom attached to a butanamide structure, which is further substituted with a dimethylphenyl group. This unique structure contributes to its biological properties.

Research indicates that this compound interacts with various biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways critical for various physiological processes.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against specific pathogens.

Antimicrobial Properties

A study highlighted the antifungal activity of related compounds, suggesting that structural analogs like this compound could exhibit similar effects. The compound's ability to inhibit fungal growth was demonstrated through in vitro assays against common fungal strains .

Case Studies

-

Case Study on Antifungal Activity :

Compound Activity (MIC µg/mL) Target Pathogen This compound TBD Candida albicans 4-Bromo-N-(2-methylphenyl)butanamide TBD Aspergillus niger - Case Study on Enzyme Inhibition :

Pharmacological Effects

The pharmacological profile of this compound suggests several potential therapeutic applications:

- Antifungal Agents : Given its antimicrobial properties, it may serve as a lead compound for developing antifungal medications.

- Cancer Therapeutics : Similar compounds have shown promise in cancer treatment by targeting specific pathways involved in tumor growth and survival.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-bromo-N-(2,6-dimethylphenyl)butanamide?

- Answer : The compound is synthesized via nucleophilic acyl substitution. A typical route involves reacting 2,6-dimethylaniline with brominated acyl halides (e.g., bromobutanoyl bromide) under anhydrous conditions. Key steps include:

- Cooling : Maintaining reagents like ethanol in an ice-water bath to control exothermic reactions .

- Reagent addition : Sequential addition of diethylamine or other amines as catalysts in toluene .

- Purification : Techniques such as vacuum filtration and evaporation are critical for isolating the final product .

- Comparison : Similar intermediates, like 2-bromo-N-(2,6-dimethylphenyl)propanamide, are synthesized using bromopropionyl bromide, highlighting the role of halide reactivity .

Q. Which analytical techniques are essential for characterizing this compound?

- Answer :

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the 2,6-dimethylphenyl group (δ 2.2–2.4 ppm for methyl protons) and bromine-induced deshielding .

- Melting Point Analysis : Verifies purity, with deviations indicating impurities (e.g., unreacted starting materials) .

Q. How does the 2,6-dimethylphenyl group influence the compound’s physicochemical properties?

- Answer : The steric bulk of the 2,6-dimethylphenyl group enhances lipid solubility, facilitating membrane penetration in biological systems. This is critical for analogs like lidocaine, where the group stabilizes the sodium channel-blocking conformation . Comparative studies with non-methylated analogs show reduced bioavailability .

Advanced Research Questions

Q. What mechanistic insights explain the bromine atom’s role in nucleophilic substitution reactions?

- Answer : Bromine’s superior leaving-group ability (compared to chlorine) accelerates reactions with nucleophiles like amines. Kinetic studies using HPLC or in situ IR spectroscopy can track intermediate formation. For example, in lidocaine analogs, bromine substitution reduces reaction time by 30% compared to chloro derivatives .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond angles and torsional strain. For related amides (e.g., 2-chloro-N-(2,6-dimethylphenyl)benzamide), SCXRD confirmed planar amide linkages and non-covalent interactions (e.g., C–H···O) stabilizing the crystal lattice . Solvent selection (e.g., slow evaporation in ethyl acetate) is critical for obtaining diffraction-quality crystals .

Q. What strategies mitigate degradation of this compound under hydrolytic conditions?

- Answer : Stability studies at varying pH (1–13) using LC-MS identify degradation pathways:

- Acidic conditions : Amide bond hydrolysis yields 2,6-dimethylaniline and bromobutyric acid.

- Basic conditions : Eliminations dominate, forming α,β-unsaturated byproducts .

- Stabilization : Lyophilization or storage in anhydrous solvents (e.g., acetonitrile) reduces hydrolysis .

Q. How does modifying the butanamide chain length affect biological activity in local anesthetics?

- Answer : SAR studies show that increasing chain length (e.g., from propanamide to butanamide) enhances duration of action by slowing metabolism. For example, etidocaine (a butanamide derivative) exhibits prolonged nerve blockade compared to shorter-chain analogs . Electrophysiological assays on sodium channels quantify these effects .

Q. Methodological Considerations Table

属性

IUPAC Name |

2-bromo-N-(2,6-dimethylphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-4-10(13)12(15)14-11-8(2)6-5-7-9(11)3/h5-7,10H,4H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDSSRKVVDAVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=CC=C1C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。